molecular formula C19H25N5O3 B5555733 3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5555733
M. Wt: 371.4 g/mol
InChI Key: SUEYMLSXGQLSEJ-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They are used in a wide range of applications, from pharmaceuticals to industrial uses .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature, and their solubility in water can vary .

Scientific Research Applications

Synthesis and Derivative Development

The compound belongs to a broader class of chemicals that are synthesized for various research purposes, including the exploration of new therapeutic agents. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the chemical versatility and potential pharmacological applications of these compounds (Abu‐Hashem et al., 2020).

Biological Evaluation

Research on related compounds has demonstrated significant biological activities, such as anticancer and anti-5-lipoxygenase effects, further illustrating the potential of these compounds in medicinal chemistry. A study on novel pyrazolopyrimidines derivatives emphasized their anticancer and anti-5-lipoxygenase properties, hinting at the therapeutic potential of similarly structured compounds (Rahmouni et al., 2016).

Antidopaminergic Properties

Investigations into the antidopaminergic properties of compounds similar to the one have revealed their potential as antipsychotic agents, showing promise for the development of treatments with lower tendencies to induce extrapyramidal side effects (Högberg et al., 1990).

Antimicrobial Activity

The synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings highlight the application of such compounds in addressing bacterial and fungal infections, providing a basis for the development of new antimicrobial agents (Hossan et al., 2012).

Organic Synthesis Applications

The versatility of related compounds in organic synthesis is also noteworthy. For instance, the use of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone in benzyloxycarbonylating agents demonstrates the utility of such compounds in the synthesis of protected amino acids and peptides, highlighting their importance in synthetic organic chemistry (Katoh et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many benzamides are biologically active and can interact with various enzymes or receptors in the body .

properties

IUPAC Name

3,4-dimethoxy-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-26-15-6-5-14(11-16(15)27-2)19(25)21-8-7-20-17-12-18(23-13-22-17)24-9-3-4-10-24/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEYMLSXGQLSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

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